molecular formula C18H17N3O4S2 B2862655 N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863512-11-2

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2862655
CAS No.: 863512-11-2
M. Wt: 403.47
InChI Key: UFYNXPGRHSIIDD-UHFFFAOYSA-N
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Description

N-{2-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 2,3-dihydro-1,4-benzodioxine ring linked to a sulfonamide group at position 6, which is further connected via an ethyl spacer to a thiazole moiety substituted with a pyridin-3-yl group.

Properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYNXPGRHSIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzodioxine ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, pyridine, and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)

  • Key Differences : Lacks the sulfonamide group and ethyl spacer present in the target compound. Instead, it directly links the benzodioxine to the thiazole-pyridine system.

3-Chloro-5-methoxy-4-(1-methylethoxy)-N-[4-(2-thiazolyl)phenyl]benzamide (CAS 941226-38-6)

  • Key Differences : Substitutes the benzodioxine-sulfonamide core with a chloro-methoxy-isopropoxy benzamide group.
  • Implications : The benzamide moiety may enhance metabolic stability but reduce acidity compared to sulfonamides, altering target selectivity .

1-(2-Furanylcarbonyl)-N-[5-(phenylmethyl)-2-thiazolyl]-4-piperidinecarboxamide (CAS 949259-86-3)

  • Key Differences : Replaces the pyridine-thiazole-ethyl chain with a furancarbonyl-piperidine system and introduces a benzyl-thiazole group.
  • Implications : The furan and piperidine groups may improve lipophilicity and blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., CNS targets) .

Comparative Data Table

Compound Core Structure Key Functional Groups Inferred Properties
Target Compound Benzodioxine-sulfonamide Sulfonamide, thiazole-ethyl-pyridine High solubility, kinase inhibition potential
CAS 941378-54-7 Benzodioxine-thiazole-pyridine Amine, thiazole Moderate solubility, possible CYP450 interactions
CAS 941226-38-6 Benzamide-thiazole Chloro, methoxy, isopropoxy Lipophilic, metabolic stability
CAS 949259-86-3 Piperidine-furan-thiazole Furan, carboxamide, benzyl-thiazole CNS permeability, GPCR modulation

Research Findings and Hypotheses

While specific pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Sulfonamide Advantage : The sulfonamide group likely enhances solubility and binding to polar enzyme active sites (e.g., carbonic anhydrase IX), as seen in related compounds like acetazolamide .
  • Thiazole-Pyridine Synergy : The thiazole-pyridine system is prevalent in kinase inhibitors (e.g., dasatinib). This moiety may confer ATP-competitive inhibitory activity against tyrosine kinases .
  • Ethyl Spacer Role : The ethyl linker could balance rigidity and flexibility, optimizing interactions with hydrophobic pockets in target proteins.

Biological Activity

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure that includes a benzodioxine moiety and a thiazole-pyridine hybrid. Its potential applications span various therapeutic areas, including anti-inflammatory and anticancer activities.

  • Molecular Formula : C17H15N3O4S2
  • Molecular Weight : 389.45 g/mol
  • CAS Number : 1081320-05-9

Biological Activity

The biological activity of this compound has been explored through various studies, indicating its potential as a therapeutic agent. Below are key findings regarding its biological effects:

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of benzodioxane, similar to the compound , exhibit notable anticancer properties. For instance, compounds with the benzodioxane scaffold have demonstrated cytotoxic effects against several cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) .
  • Mechanism of Action : The anticancer effects are often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit DYRK1A kinase activity, which is crucial in cancer progression .

Anti-inflammatory Activity

  • Inhibition of Inflammatory Pathways : The benzodioxane derivatives have been associated with anti-inflammatory effects through modulation of the p38 MAPK pathway. This pathway plays a significant role in inflammatory responses and has been targeted for therapeutic intervention in various inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research indicates that the positioning of substituents on the benzodioxane ring significantly influences anti-inflammatory activity. For example, specific modifications at the 6-position have been shown to enhance anti-inflammatory effects .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study 1 : A study evaluating a series of benzodioxane derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cells (Caco2), with IC50 values below 10 μM .
  • Case Study 2 : Another investigation into thiazole-pyridine hybrids demonstrated that these compounds exhibited selective inhibition against DYRK1A, suggesting their potential use as targeted anticancer agents .

Data Table

Biological ActivityCompoundIC50 ValueCell Line
AnticancerThis compound<10 μMCaco2
Anti-inflammatoryBenzodioxane DerivativeVariesVarious

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